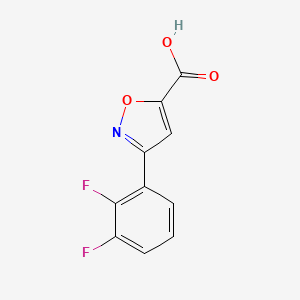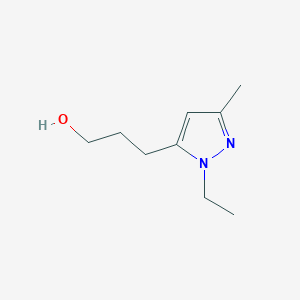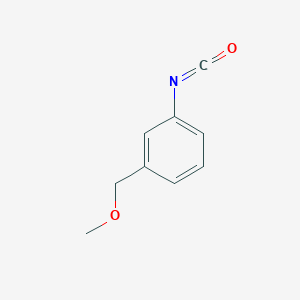
1-Isocyanato-3-(methoxymethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isocyanato-3-(methoxymethyl)benzene is an organic compound with the molecular formula C9H9NO2 It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring, which also bears a methoxymethyl substituent
準備方法
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-(methoxymethyl)aniline with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{3-(Methoxymethyl)aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of safer and more efficient reagents, such as diphosgene or triphosgene, which are solid and easier to handle compared to phosgene gas. The reaction is typically carried out in an inert solvent like dichloromethane, under anhydrous conditions, and at low temperatures to control the exothermic nature of the reaction.
化学反応の分析
Types of Reactions: 1-Isocyanato-3-(methoxymethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Substitution Reactions: The methoxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
科学的研究の応用
1-Isocyanato-3-(methoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the production of polymers and resins, where the isocyanate group reacts with polyols to form polyurethanes.
Bioconjugation: Utilized in the modification of biomolecules, where the isocyanate group reacts with amine groups on proteins or peptides to form stable urea linkages.
作用機序
The reactivity of 1-Isocyanato-3-(methoxymethyl)benzene is primarily due to the electrophilic nature of the isocyanate group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The methoxymethyl group can also participate in reactions, although it is less reactive compared to the isocyanate group. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
1-Isocyanato-3-(methoxymethyl)benzene can be compared to other isocyanate-containing compounds, such as:
1-Isocyanato-3-methylbenzene: Similar structure but lacks the methoxymethyl group, leading to different reactivity and applications.
1-Isocyanato-4-methoxybenzene: Contains a methoxy group instead of a methoxymethyl group, resulting in different chemical properties and reactivity.
Uniqueness: The presence of both the isocyanate and methoxymethyl groups in this compound provides a unique combination of reactivity and functionality, making it a valuable compound in various chemical and industrial applications.
特性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC名 |
1-isocyanato-3-(methoxymethyl)benzene |
InChI |
InChI=1S/C9H9NO2/c1-12-6-8-3-2-4-9(5-8)10-7-11/h2-5H,6H2,1H3 |
InChIキー |
SVJGMWPHRVMZTD-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC(=CC=C1)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



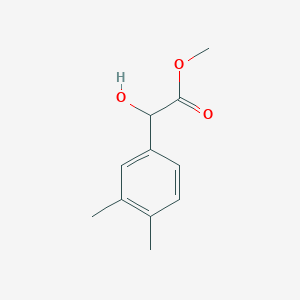

![3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid](/img/structure/B13522642.png)
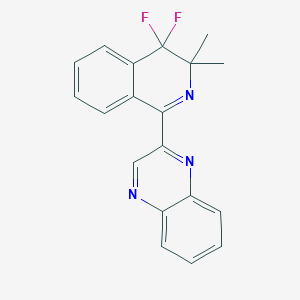
![3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B13522655.png)


![4-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B13522675.png)

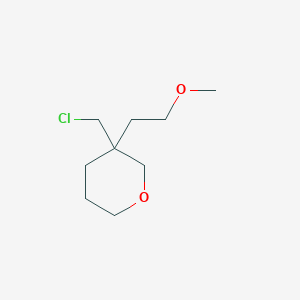
![1,8-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B13522692.png)
